(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(4-iodophenyl)butanamide
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Overview
Description
(3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-IODOPHENYL)BUTANAMIDE is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-IODOPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Halogenation: Introduction of bromine and iodine atoms into the phenyl rings.
Amidation: Formation of the amide bond between the phenoxyacetic acid derivative and the butanamide.
Condensation: Formation of the imino group through condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-IODOPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce double bonds.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-IODOPHENYL)BUTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogen atoms and functional groups allow it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in dye and herbicide production.
Organochlorine Compounds: Organic compounds containing chlorine, used in various industrial applications.
Properties
Molecular Formula |
C19H18Br2IN3O3 |
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Molecular Weight |
623.1 g/mol |
IUPAC Name |
(3E)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]-N-(4-iodophenyl)butanamide |
InChI |
InChI=1S/C19H18Br2IN3O3/c1-11-7-17(16(21)9-15(11)20)28-10-19(27)25-24-12(2)8-18(26)23-14-5-3-13(22)4-6-14/h3-7,9H,8,10H2,1-2H3,(H,23,26)(H,25,27)/b24-12+ |
InChI Key |
GJZLPINOXLHLMJ-WYMPLXKRSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1Br)Br)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)I |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)OCC(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
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